

Application Notes and Protocols for the Synthesis and Purification of MMV693183

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Compound of Interest

Compound Name: MMV03

Cat. No.: B10802231

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Introduction

MMV693183 is an antimalarial drug candidate developed by Medicines for Malaria Venture (MMV) that has shown promise for the treatment of uncomplicated malaria and for managing resistance.^{[1][2][3]} It functions as a first-in-class acetyl-CoA synthetase (ACS) inhibitor.^[4] This document provides a detailed protocol for a highly regioselective, protecting-group-free synthesis of MMV693183, adapted from published research, to guide researchers in its preparation and purification.^[1] The described three-step synthesis boasts a notable overall yield and high purity of the final active pharmaceutical ingredient (API).

Chemical Information

Compound Name	IUPAC Name	Molecular Formula	Molecular Weight	CAS Number
MMV693183	N-((S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propan-2-yl)-2,4,5-trifluorobenzamidine	C ₁₉ H ₂₅ F ₃ N ₂ O ₄	422.41 g/mol	Not available

Synthesis Overview

The synthesis of MMV693183 is accomplished through a three-step process starting from commercially available materials. This approach avoids the use of protecting groups, which enhances the efficiency of the synthesis. The key steps involve:

- Regioselective Amidation: Reaction of (S)-(-)-1,2-diaminopropane dihydrochloride with D-(-)-pantolactone to form the mono-amide intermediate.
- Diastereomeric Salt Formation: Purification of the desired regioisomer through the formation of a tartrate salt.
- Final Acylation: Acylation of the purified amine with 2,4,5-trifluorobenzoyl chloride to yield MMV693183.

Experimental Protocols

Materials and Reagents

Reagents and solvents should be of high purity and purchased from reputable chemical suppliers. Key starting materials include (S)-(-)-1,2-diaminopropane dihydrochloride and D-(-)-pantolactone.

Step 1: Synthesis of (R)-N-((S)-2-aminopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide (11)

This step involves the regioselective acylation of the less sterically hindered primary amine of (S)-1,2-diaminopropane.

Procedure:

- To a two-neck round-bottom flask, add (S)-1,2-diaminopropane dihydrochloride (10.0 g, 68 mmol, 1.0 equiv) and a mixture of isopropanol (IPA) and water (9:1, 100.0 mL).
- Add sodium carbonate (Na_2CO_3) (21.6 g, 204 mmol, 3.0 equiv) to the flask at 25 °C and stir the mixture for 2 hours.
- Cool the reaction mixture to 0 °C.
- Add (R)-pantolactone (8.85 g, 68 mmol, 1.0 equiv) in one portion.
- Allow the mixture to warm to 25 °C and monitor the reaction by HPLC until the lactone is completely consumed (approximately 5 hours).
- Dilute the mixture with methyl t-butyl ether (MTBE) (50 mL) to precipitate inorganic salts.
- Filter the solids and wash the filter cake with IPA (3 x 10 mL).
- Combine the filtrates and evaporate to dryness under vacuum.
- Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane (DCM) to 1:9 methanol/DCM to yield a mixture of the desired product and its regioisomer (9:1 ratio, 11.7 g, 83% yield) as a colorless oil.

Step 2: Synthesis of (S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propan-2-aminium Tartrate (18)

This step selectively isolates the desired regioisomer through diastereomeric salt formation.

Procedure:

- Dissolve the mixture of regioisomers from Step 1 in a 9:1 mixture of IPA and methanol.
- Add L-(+)-tartaric acid (0.9 equiv) to the solution.

- Stir the mixture to allow for the selective precipitation of the tartrate salt of the desired regioisomer.
- Filter the precipitate and wash with a cold solvent mixture to obtain the pure tartrate salt (18) in 78% yield.

Step 3: Synthesis of N-((S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propan-2-yl)-2,4,5-trifluorobenzamide (MMV693183)

This is the final step to produce the active pharmaceutical ingredient.

Procedure:

- Suspend the tartrate salt (18) from Step 2 in a suitable solvent.
- Add sodium carbonate (Na_2CO_3) (1.5 equiv) to neutralize the tartrate salt.
- Cool the mixture to 0 °C.
- Add 2,4,5-trifluorobenzoyl chloride (1.1 equiv) dropwise.
- Stir the reaction at 0 °C for 2 hours, monitoring for completion by HPLC.
- Upon completion, dilute the reaction mixture with MTBE (70 mL) and filter off the insoluble salts.
- Wash the filter cake with methanol (3 x 10 mL).
- Combine the organic layers and evaporate to dryness.
- Purify the crude product by column chromatography on silica gel using a gradient of hexanes to 1:9 ethyl acetate/hexanes to yield MMV693183 as a white solid (72% yield, >99% HPLC purity).

Data Presentation

Table 1: Summary of a Multi-gram Scale Synthesis of MMV693183

Step	Starting Material	Product	Reagents	Yield	Purity (HPLC)
1 & 2	(S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propyl- <i>n</i> -2-aminium Tartrate (18)	(S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propyl- <i>n</i> -2-aminium Tartrate (18)	1. (R)-pantolactone, Na ₂ CO ₃ , IPA/H ₂ O ₂ , L-(+)-tartaric acid	78%	>99 A% (210 nm)
3	Tartrate salt (18)	MMV693183	2,4,5-trifluorobenzyl chloride, Na ₂ CO ₃	72%	>99 A% (210 nm)
Overall	(S)-1-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propyl- <i>n</i> -2-aminium Tartrate (18)	MMV693183	~46%		>99 A% (210 nm)

Visualizations

Synthesis Workflow Diagram



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Caption: Workflow for the three-step synthesis of MMV693183.

Conclusion

The provided protocol outlines an efficient and highly regioselective synthesis of the antimalarial candidate MMV693183. By avoiding the use of protecting groups, this method is more streamlined and cost-effective for producing the API in high yield and purity. This information should serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

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